N-(3,4-difluorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
Description
This compound belongs to a class of piperazine-carboxamide derivatives featuring a [1,2,4]triazolo[4,3-b]pyridazine core. Such compounds are often explored in medicinal chemistry for their ability to modulate protein-protein interactions, particularly in oncology and epigenetics .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N7O/c17-12-2-1-11(9-13(12)18)20-16(26)24-7-5-23(6-8-24)15-4-3-14-21-19-10-25(14)22-15/h1-4,9-10H,5-8H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMNELVKCKLMMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Halogen Substituents
N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide ():
- N-(3-fluorophenyl) and N-(4-fluorophenyl) analogs (, A2/A3): Fluorine’s electron-withdrawing effect enhances metabolic stability. The 3,4-diF substitution in the target compound may improve binding affinity to hydrophobic pockets compared to mono-fluoro analogs .
Impact of Substituent Position
Core Heterocycle Modifications
Triazolo[4,3-b]pyridazine vs. Quinazolinone ()
- Quinazolinone (A1–A6 in ): Known for EGFR inhibition but lacks the triazole’s rigidity. Quinazolinone derivatives (A1–A6) exhibit lower molecular weights (~350–370 vs. ~340–357 for triazolopyridazines) and higher melting points (189–199°C vs. ~66–83°C for triazolopyridazines in ), suggesting differences in crystallinity .
Pharmacological Implications
- Antiproliferative Activity: Triazolopyridazine derivatives in (e.g., compound 12b) showed antiproliferative activity with IC₅₀ values in the nanomolar range, suggesting the target compound may share similar mechanisms .
- Bromodomain Inhibition : AZD5153 (), a triazolopyridazine-based bromodomain inhibitor, highlights the scaffold’s relevance in epigenetics. Substituent optimization (e.g., 3,4-diF vs. methoxy) could tune selectivity .
Physicochemical and Structural Data Comparison
*Estimated based on structural similarity.
Research Findings and Trends
- Synthetic Routes : EDCI/HOBt-mediated coupling () is common for carboxamide formation, suggesting scalable synthesis for the target compound .
- Structure-Activity Relationships (SAR): Fluorine substituents improve metabolic stability and solubility, while chlorine enhances lipophilicity . The triazolopyridazine core’s rigidity may confer higher target specificity compared to flexible quinazolinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
